2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(METHYLANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of isoquinoline derivatives, including 2-(METHYLANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE, typically involves cyclization reactions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . Another approach involves the use of metal catalysts or catalyst-free processes in water, which are more environmentally friendly . Industrial production methods often employ these synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are typical, where reagents like halogens or nitro groups are introduced.
The major products formed depend on the specific reagents and conditions used. For instance, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroisoquinolines .
Scientific Research Applications
2-(METHYLANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable structure and vibrant colors
Mechanism of Action
The mechanism of action for isoquinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These compounds can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives like:
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct pharmacological properties.
Fluorinated Isoquinolines: These have unique properties due to the presence of fluorine atoms, which can enhance biological activity and stability
Properties
Molecular Formula |
C19H12N4O6 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-(N-methylanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H12N4O6/c1-20(11-5-3-2-4-6-11)21-18(24)12-7-9-14(22(26)27)17-15(23(28)29)10-8-13(16(12)17)19(21)25/h2-10H,1H3 |
InChI Key |
STVURAOXUCUPKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O |
Origin of Product |
United States |
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